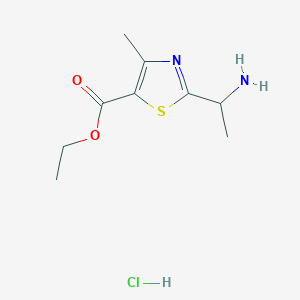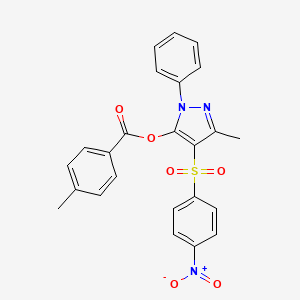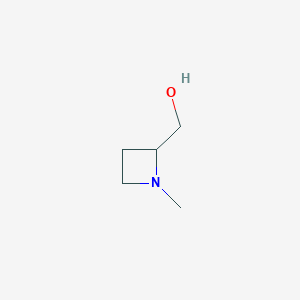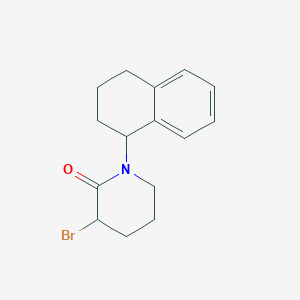
2-(3-Bromophenyl)-6,6-dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and various reagents. For instance, the synthesis of similar compounds, like pyrazoline derivatives, has been reported . Protodeboronation of alkyl boronic esters using a radical approach has also been described, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Density Functional Theory (DFT) with the 6-31G (d,p) basis set . The structure of similar compounds, like pyrazoline derivatives, has been confirmed using techniques like FTIR and NMR .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be similar to those of other organoboron compounds. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron compounds . Protodeboronation of alkyl boronic esters has also been reported .科学的研究の応用
Intermolecular Interactions and Structural Analysis : The study of intermolecular interactions in similar compounds, such as antipyrine derivatives, through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, reveals insights into molecular packing, hydrogen bonding, and π-interactions. These analyses can be crucial for understanding the solid-state properties of pharmaceuticals and designing materials with desired physical properties (Saeed et al., 2020).
Catalysis and Polymerization : The palladium-catalyzed dehydrohalogenative polycondensation of brominated thiophenes, resulting in high molecular weight and regioregular polymers, indicates potential applications in synthesizing conducting polymers and materials science (Wang et al., 2010).
Synthesis and Characterization of Organometallic Compounds : The synthesis and characterization of diorganotin bromides and their solubility behavior highlight the application of brominated compounds in creating organometallic structures with specific physical and chemical properties, useful in catalysis and material chemistry (Koten et al., 1978).
Thermotropic Dendrimers : The synthesis of brominated monomers and their use in creating hyperbranched polymers with specific end-chain functionalities demonstrates applications in designing novel dendritic materials for optoelectronics, drug delivery, and nanotechnology (Percec et al., 1994).
Molecular Isomerism and Crystal Structures : The study of Z/E isomerism in brominated acrylonitriles and their crystal structures provides insights into molecular conformation and its impact on material properties, important in the development of molecular electronics, photonics, and pharmaceuticals (Tammisetti et al., 2018).
Natural Products and Biological Activity : The isolation of bromophenols from marine algae and their selective cytotoxicity against cancer cell lines underscore the potential of brominated compounds in discovering new bioactive molecules for drug development (Xu et al., 2004).
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve further investigation into its synthesis, structure, and potential biological activities. For instance, the neurotoxic potentials of similar compounds have been investigated . Additionally, the potential for formal anti-Markovnikov alkene hydromethylation of similar compounds has been explored .
特性
IUPAC Name |
2-(3-bromophenyl)-6,6-dimethyl-1-(4-propan-2-ylphenyl)-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrNO/c1-16(2)17-8-10-20(11-9-17)27-22(18-6-5-7-19(26)12-18)13-21-23(27)14-25(3,4)15-24(21)28/h5-13,16H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCFKZOFEAORRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B2904240.png)


![3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)


![N-[[4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2904251.png)
![(1R,6R)-7-Azabicyclo[4.2.0]octane](/img/structure/B2904254.png)
![2-(4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)ethanenitrile](/img/structure/B2904257.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2904260.png)

![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)